molecular formula C19H26O3 B1683765 Formestane CAS No. 566-48-3

Formestane

Cat. No. B1683765
CAS RN: 566-48-3
M. Wt: 302.4 g/mol
InChI Key: OSVMTWJCGUFAOD-KZQROQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formestane, also known as 4-hydroxyandrost-4-ene-3,17-dione, is a steroidal, selective aromatase inhibitor . It was formerly sold under the brand name Lentaron and others . It is used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women . The drug is not active orally and was available only as an intramuscular depot injection . Formestane is an analogue of androstenedione .


Synthesis Analysis

Formestane can be synthesized from testosterone . Breast cancer cells can metabolize Formestane and Exemestane to androgenic compounds which inhibit proliferation . The kinetic profile of formestane and its main metabolites was found different between oral and transdermal application .


Molecular Structure Analysis

Formestane is a second-generation, irreversible, steroidal aromatase inhibitor . Its molecular formula is C19H26O3 . The molecular weight is 302.41 .


Chemical Reactions Analysis

Formestane inhibits the aromatase enzyme responsible for converting androgens to estrogens . It has been found that breast cancer cells can metabolize Formestane and Exemestane to androgenic compounds which inhibit proliferation .

Scientific Research Applications

Detection in Sports

Formestane, an aromatase inhibitor, is prohibited in sports and is included in the World Anti-Doping Agency's list of prohibited substances. It's essential for anti-doping labs to use isotope ratio mass spectrometry (IRMS) to establish the exogenous origin of formestane due to its endogenous production in the body. The described IRMS methods for formestane detection are time-consuming, often requiring two consecutive liquid chromatographic sample purifications before mass spectrometric analysis (de la Torre et al., 2014).

Metabolic Studies

Formestane's metabolism has been studied in various contexts, including in horses for controlling its abuse in sports. The metabolism of formestane in horses was explored through both in vitro and in vivo studies, identifying multiple metabolites and suggesting that monitoring specific metabolites like 4-hydroxytestosterone in glucuronide-conjugated fraction can detect formestane administration (Leung et al., 2013).

Effects on the Skeletal System

Studies have been conducted on the effects of formestane on the skeletal system, particularly in ovariectomized and control rats. These studies aimed to understand the impact of formestane on bone remodeling and skeletal changes, which is relevant given its use in breast cancer treatment and its influence on estrogen biosynthesis (Pytlik et al., 2003).

Pharmacokinetics and Metabolism in Breast Cancer Patients

The pharmacokinetics and metabolism of formestane have been studied in breast cancer patients. These studies are crucial for understanding the bioavailability, metabolism, and excretion of formestane in the context of its clinical use for advanced breast cancer (Lønning et al., 2001).

Profiling and Confirmation in Urinary Analysis

Formestane profiling and confirmation through urinary analysis have been a subject of study. This research is especially relevant for doping control in sports, where formestane is prohibited. Establishing thresholds and understanding the metabolic profile of formestane in human urine are critical for distinguishing between endogenous and exogenous origins (Polet et al., 2013).

Endocrine Treatment in Breast Cancer

Formestane has been evaluated as an effective first-line endocrine treatment for advanced breast cancer. Clinical studies have assessed its efficacy, dosage, and tolerability, contributing significantly to the understanding of its role in breast cancer management (Zilembo et al., 2005).

properties

IUPAC Name

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVMTWJCGUFAOD-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034113
Record name 4-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer.
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Formestane

CAS RN

566-48-3
Record name Formestane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formestane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formestane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 566-48-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyandrostenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3034113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Androsten-4-ol-3,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formestane
Reactant of Route 2
Formestane
Reactant of Route 3
Formestane
Reactant of Route 4
Formestane
Reactant of Route 5
Formestane
Reactant of Route 6
Formestane

Citations

For This Compound
2,770
Citations
LR Wiseman, D McTavish - Drugs, 1993 - Springer
… with formestane and either aminoglutethimide or tamoxifen was less effective than formestane alone. When administered to rats prior to exposure to a carcinogen, formestane prevented …
Number of citations: 53 link.springer.com
PE Lønning - Breast cancer research and treatment, 1998 - Springer
Steroidal aromatase inhibitors like formestane and exemestane are useful drugs for endocrine treatment of postmenopausal breast cancer. In addition, these drugs should be …
Number of citations: 67 link.springer.com
LR Wiseman, KL Goa - Drugs & aging, 1996 - Springer
… Thus, formestane is effective and well tolerated as first-line endocrine therapy for advanced … fact that formestane requires intramuscular administration. Nonetheless, formestane, which …
Number of citations: 43 link.springer.com
RP Carrion, VA Candel, F Calabresi… - Annals of oncology …, 1994 - pubmed.ncbi.nlm.nih.gov
… Local side effects due to intramuscular injection of formestane were mild … formestane gave results comparable to tamoxifen for both efficacy and tolerability. We conclude that formestane …
Number of citations: 139 pubmed.ncbi.nlm.nih.gov
B Thürlimann, M Castiglione, SF Hsu-Schmitz… - European Journal of …, 1997 - Elsevier
… deep vein thrombosis 0190 formestane versus 5/81 MGA cases (I’= 0.022). Formestane was as… In our study, formestane and MGA showed similar antineoplastic activity as second-line …
Number of citations: 86 www.sciencedirect.com
JC Gazet, HT Ford, R Gray, C McConkey, R Sutcliffe… - Annals of oncology, 2001 - Elsevier
Background We wanted to determine whether neoadjuvant systemic chemoendocrine therapy guided by the estrogen receptor (ER) status of the primary breast cancer, followed by …
Number of citations: 65 www.sciencedirect.com
J Geisler, DC Johannessen, G Anker… - European Journal of …, 1996 - Elsevier
We studied the clinical and endocrine effects of the aromatase inhibitor formestane (4-hydroxyandrostenedione, 4-OHA) in heavily pretreated breast cancer patients (median number of …
Number of citations: 68 www.sciencedirect.com
P Carlini, A Frassoldati, S De Marco, A Casali… - Annals of oncology, 2001 - Elsevier
Background There are few clinical data on the sequential use of aromatase inhibitors (AI) This paper focuses on the relevance of clinical benefit CB (CR + PR + SD ≥ 6 months) in …
Number of citations: 48 www.sciencedirect.com
Y Temerk, M Ibrahim, H Ibrahim, M Kotb - Journal of Photochemistry and …, 2015 - Elsevier
Mode of interactions of anticancer drug Formestane (FMT) with single and double stranded DNA has been investigated at different temperatures and at two physiological pH values ie …
Number of citations: 30 www.sciencedirect.com
HM Ali, IA Alhagri, H Ibrahim - Journal of Electroanalytical Chemistry, 2022 - Elsevier
A gold nanoparticle decorated functionalized nanocarbon black (Au@f-NCB) hybrid nanocomposite–modified molecular wire glassy carbon paste electrode (MW-GCPE) was …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.